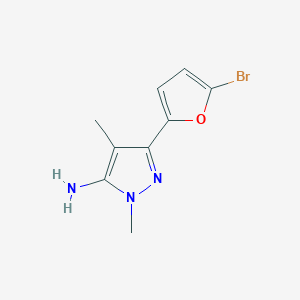
3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the bromination of furan followed by the formation of the pyrazole ring. One common method involves the reaction of 5-bromofuran-2-carbaldehyde with hydrazine derivatives under acidic conditions to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazole: Similar structure but lacks the amine group.
5-Bromofuran-2-carbaldehyde: Precursor in the synthesis of the target compound.
1,4-Dimethyl-1H-pyrazol-5-amine: Lacks the furan ring.
Uniqueness
3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties.
Biological Activity
3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound notable for its potential biological activities. It features a furan ring and a pyrazole moiety, which are significant in medicinal chemistry due to their diverse biological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H10BrN3O
- Molecular Weight : 256.10 g/mol
- IUPAC Name : 5-(5-bromofuran-2-yl)-2,4-dimethylpyrazol-3-amine
Synthesis
The synthesis of this compound typically involves:
- Bromination of Furan : The process starts with the bromination of furan derivatives.
- Formation of Pyrazole Ring : This is achieved through the reaction of 5-bromofuran-2-carbaldehyde with hydrazine derivatives under acidic conditions.
The mechanism of action for this compound is primarily through its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity can lead to modulation of various biological pathways, which may result in therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that derivatives of pyrazole can target cancer cell lines effectively .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate the activity of inflammatory pathways .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, suggesting its potential use as an antimicrobial agent .
Data Table: Biological Activities
Case Studies
- Anticancer Study : A study on a series of pyrazole derivatives indicated that those with brominated furan rings showed enhanced cytotoxicity against breast cancer cells compared to non-brominated analogs. This suggests that the bromine substituent plays a crucial role in increasing biological activity.
- Anti-inflammatory Research : In vitro assays demonstrated that this compound significantly reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C9H10BrN3O |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-(5-bromofuran-2-yl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3O/c1-5-8(12-13(2)9(5)11)6-3-4-7(10)14-6/h3-4H,11H2,1-2H3 |
InChI Key |
XTHKSHOTTVGKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(O2)Br)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















